N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
The compound N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a phenethyl group at position 4, a thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl moiety at position 5, and a 4-methoxybenzamide group at the N-methyl position.
Properties
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O3S/c1-36-23-13-7-20(8-14-23)26(35)29-17-24-31-32-27(33(24)16-15-19-5-3-2-4-6-19)37-18-25(34)30-22-11-9-21(28)10-12-22/h2-14H,15-18H2,1H3,(H,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAKYNBONVIULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound with significant potential in various biological applications. This article provides an overview of its biological activity, including anticancer, antifungal, and antibacterial properties, as well as details on its synthesis and interaction with biological targets.
Chemical Structure and Properties
The compound features a triazole ring , a methoxybenzamide moiety , and a fluorophenyl group , contributing to its diverse biological activities. Its molecular formula is , indicating the presence of multiple functional groups that facilitate interactions with biological systems.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity . Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that the triazole ring may enhance this activity through mechanisms involving the modulation of signaling pathways related to cell growth and survival.
Antifungal and Antibacterial Activities
The presence of the triazole structure is also associated with antifungal and antibacterial properties. Triazole derivatives have been documented to inhibit the growth of fungal pathogens and exhibit activity against bacterial strains. This compound's unique structure may provide synergistic effects that enhance its antimicrobial efficacy compared to simpler analogs.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The initial step typically involves the reaction of appropriate precursors to form the triazole ring.
- Introduction of Functional Groups : Subsequent reactions introduce the methoxybenzamide and fluorophenyl moieties.
- Purification : The final product is purified through crystallization or chromatography to ensure high purity and yield.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Preliminary data suggest that it may bind to specific enzymes or receptors involved in cancer progression or microbial resistance. Techniques such as molecular docking and binding assays are essential for further investigation.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
Case Studies
Several case studies have highlighted the potential applications of N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyltetrahydrotriazole)methyl)-4-methoxybenzamide:
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines, showing promise for further development as an anticancer agent.
- Antimicrobial Testing : Laboratory evaluations indicated significant antifungal activity against strains such as Candida spp., suggesting its potential use in treating fungal infections.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
- Phenethyl vs. Arylalkyl Substituents :
- The phenethyl group at position 4 in the target compound contrasts with 2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide (), which features a benzyl group at position 5 and a phenyl group at position 4. The phenethyl moiety may enhance lipophilicity and membrane permeability compared to smaller alkyl or aryl groups .
- N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide () shares a 4-methoxybenzamide group and fluorinated aromatic substituent but differs in the ethoxyphenyl group at position 4, suggesting tunable electronic effects via alkoxy substitutions .
Thioether-Linked Functional Groups
- The 2-((4-fluorophenyl)amino)-2-oxoethyl thioether in the target compound is structurally analogous to S-alkylated 1,2,4-triazoles reported in (e.g., compounds [10–15]). These derivatives exhibit IR absorption bands at 1247–1255 cm⁻¹ (C=S stretching) and lack νS-H vibrations (~2500–2600 cm⁻¹), confirming thione tautomer stability, a feature likely shared by the target compound .
Physicochemical Properties
Spectral Characteristics
- IR Spectroscopy :
- NMR Spectroscopy :
Molecular Weight and Lipophilicity
- The molecular weight (492.6 g/mol for the target compound) aligns with triazole derivatives in (476.4–506.6 g/mol).
Data Tables
Table 1. Structural and Physicochemical Comparison of Selected Triazole Derivatives
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring system serves as the central scaffold for this compound. A well-established method involves cyclization of thiosemicarbazide precursors under basic conditions. For example, 4-phenethyl-4H-1,2,4-triazole-3-thiol can be synthesized by reacting phenethylamine with carbon disulfide and hydrazine hydrate in ethanol, followed by cyclization using potassium hydroxide. This intermediate is critical for subsequent functionalization.
Reaction Conditions :
- Phenethylamine (1.0 eq), carbon disulfide (1.2 eq), and hydrazine hydrate (1.5 eq) in ethanol at reflux for 12 hours.
- Cyclization with KOH (2.0 eq) in aqueous ethanol at 80°C for 6 hours.
The resulting 4-phenethyl-4H-1,2,4-triazole-3-thiol is isolated via filtration and recrystallized from ethanol, yielding a white crystalline solid (mp 148–150°C, 78% yield).
Introduction of the Thioether Side Chain
The thioether moiety at position 5 of the triazole is introduced via nucleophilic substitution. The thiol group of the triazole reacts with 2-chloroacetamide derivatives to form the S-(2-oxoethyl)thio linkage. A key intermediate, 2-chloro-N-(4-fluorophenyl)acetamide , is prepared by treating 4-fluoroaniline with chloroacetyl chloride in dichloromethane in the presence of triethylamine.
Reaction Conditions :
- 4-Fluoroaniline (1.0 eq) and chloroacetyl chloride (1.1 eq) in anhydrous DCM at 0°C, stirred for 2 hours.
- Quenching with ice-water, extraction with DCM, and drying over Na₂SO₄.
The thioether formation proceeds by reacting 4-phenethyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(4-fluorophenyl)acetamide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is heated to 60°C for 8 hours, yielding 5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazole (72% yield).
Functionalization with the 4-Methoxybenzamide Group
The final step involves coupling the triazole intermediate with 4-methoxybenzoyl chloride to introduce the benzamide group. Prior to this, the triazole’s methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation to form 3-(bromomethyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazole .
Bromination Conditions :
- Triazole intermediate (1.0 eq), NBS (1.1 eq), and azobisisobutyronitrile (AIBN) (0.1 eq) in CCl₄ at reflux for 4 hours.
The brominated intermediate is then subjected to nucleophilic substitution with 4-methoxybenzamide in the presence of potassium iodide and triethylamine in acetonitrile. Heating at 80°C for 12 hours affords the final product.
Characterization Data :
- Melting Point : 214–216°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.8 Hz, 2H, ArH), 7.89 (d, J = 8.8 Hz, 2H, ArH), 7.45–7.32 (m, 5H, ArH), 4.52 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃).
Optimization and Yield Considerations
Critical parameters affecting yield include:
- Temperature Control : Excess heat during cyclization leads to decomposition of the triazole core.
- Solvent Choice : DMF enhances solubility of intermediates during thioether formation.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted starting materials.
Mechanistic Insights
- Cyclization : The thiosemicarbazide intermediate undergoes base-mediated cyclization via deprotonation and nucleophilic attack, forming the triazole ring.
- Thioether Formation : The thiolate anion attacks the electrophilic carbon of 2-chloroacetamide, displacing chloride.
- Amide Coupling : Bromide displacement by the benzamide anion proceeds via an SN2 mechanism.
Challenges and Solutions
Q & A
Basic Synthesis Methodology
Q: What are the key steps and reagents for synthesizing N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide? A: Synthesis typically involves multi-step organic reactions:
Core Triazole Formation : Cyclocondensation of thiosemicarbazides with phenethyl groups under reflux (e.g., using acetonitrile as solvent) .
Thioether Linkage : Coupling of a 2-((4-fluorophenyl)amino)-2-oxoethyl moiety via nucleophilic substitution, often requiring bases like potassium carbonate .
Benzamide Attachment : Amide bond formation between the triazole-methyl intermediate and 4-methoxybenzoyl chloride, using coupling agents (e.g., trichloroisocyanuric acid) .
Critical Reagents :
- O-Benzyl hydroxylamine HCl (for protecting amines) .
- p-Trifluoromethylbenzoyl chloride (analogous acylating agents) .
Optimization : Reaction temperatures (60–100°C) and solvent polarity significantly affect yields .
Advanced: Overcoming Low Yield in Amide Bond Formation
Q: How can researchers address low yields during the final amide coupling step? A: Methodological adjustments include:
- Catalyst Selection : Use trichloroisocyanuric acid (TCICA) for efficient activation of carboxylic acids .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates by NMR to confirm structural integrity .
Basic Analytical Characterization
Q: Which analytical techniques are essential for confirming the compound’s purity and structure? A:
- NMR Spectroscopy : H/C NMR to verify substituent positions (e.g., 4-methoxybenzamide aromatic protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated m/z 644.7 for CHFNOS) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Stability and Storage Guidelines
Q: What storage conditions ensure the compound’s stability? A:
- Storage : Keep in airtight containers at –20°C, protected from moisture and light .
- Handling : Use desiccants (e.g., silica gel) in storage vials to prevent hydrolysis of the thioether and amide groups .
Advanced: Structure-Activity Relationship (SAR) Studies
Q: How can researchers design SAR studies for this compound? A:
- Functional Group Modifications :
- Replace the 4-methoxy group with electron-withdrawing substituents (e.g., nitro) to assess impact on bioactivity .
- Vary the phenethyl group to explore steric effects on target binding .
- Biological Assays : Test against kinase inhibitors or antimicrobial targets, comparing IC values of analogs .
Advanced: Resolving Contradictory Bioactivity Data
Q: How should researchers address conflicting reports on biological activity? A:
- Purity Verification : Re-test the compound using HPLC and control batches to rule out impurity-driven artifacts .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Meta-Analysis : Compare data across studies with similar substituents (e.g., fluoro vs. chloro analogs) to identify trends .
Computational Modeling for Reactivity Prediction
Q: How can computational methods guide the optimization of this compound? A:
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., sulfur atoms in thioether linkages) .
- Docking Studies : Model interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina to prioritize synthetic analogs .
Advanced: Probing Biological Mechanisms
Q: What experimental approaches elucidate the compound’s mechanism of action? A:
- Target Identification : Use pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins .
- Pathway Analysis : RNA sequencing of treated cells to identify dysregulated pathways (e.g., apoptosis or mTOR signaling) .
Basic: Addressing Solubility Challenges
Q: How can researchers improve aqueous solubility for in vitro assays? A:
- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS .
- Formulation : Prepare cyclodextrin complexes to enhance solubility without altering bioactivity .
Advanced: Functional Group Reactivity
Q: How do substituents influence the compound’s chemical reactivity? A:
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group reduces electron density at the amide carbonyl, increasing electrophilicity for nucleophilic attacks .
- Methoxy Group : Enhances π-π stacking in biological targets but reduces solubility; replacing it with hydrophilic groups (e.g., hydroxyl) balances activity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
